molecular formula C5H8O3 B1600754 4-Methyl-1,3-dioxan-2-one CAS No. 17361-58-9

4-Methyl-1,3-dioxan-2-one

Cat. No. B1600754
CAS RN: 17361-58-9
M. Wt: 116.11 g/mol
InChI Key: OVDQEUFSGODEBT-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxan-2-one is a clear colorless liquid . It is used in the preparation of high-purity 1,3-butylene glycol product for moisturizer or cosmetics .


Synthesis Analysis

The synthesis of 1,3-dioxan-2-ones, including this compound, has been studied using various organobases and ureas as catalysts . A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and urea showed great overall performance in the ring-opening polymerization (ROP) of 3-methyl-1,4-dioxan-2-one (MDO), achieving monomer conversion up to 82% within 7 hours at -40°C .


Molecular Structure Analysis

The molecular formula of this compound is C5H8O3 . Its molecular weight is 116.11 g/mol . The InChI representation of the molecule is InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

The conformational behavior of this compound in the gas phase has been examined using empirical (MM+) and nonempirical quantum-chemical approximations .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a molecular weight of 116.11 g/mol . The compound has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Biodegradable Polyesters

4-Methyl-1,3-dioxan-2-one is utilized in the synthesis of biodegradable poly(ester-ether)s. These polymers have potential applications in biomedical fields due to their biodegradability and desirable physical properties. For instance, the polymerization of 3-methyl-1,4-dioxan-2-one to yield poly(ester-ether) for biomedical applications has been explored, indicating its significance in developing eco-friendly biomedical materials (Lochee, Jhurry, Bhaw-Luximon, & Kalangos, 2010).

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the formation of optically active compounds. For example, it has been used in the synthesis of optically active cis- and trans-3-(1-hydroxyethyl)-1,5-benzothiazepin-4-ones, which are structurally analogous to Diltiazem®, a drug used in hypertension treatment (Ali, Ahmad, Leistner, & Liebscher, 2000).

Antitumor Compounds

Research has indicated the potential of 1,3-dioxan derivatives, including 4-methyl variants, in developing antitumor compounds. These derivatives have shown significant effects on a range of transplantable tumors, highlighting their potential in cancer research and therapy (Kon’kov, Stukov, Reztsova, Krylova, Ivin, & Filov, 1998).

Environmental Applications

This compound is also important in environmental applications. For instance, its derivatives have been studied for their role in advanced oxidation technologies to degrade environmental contaminants like 1,4-dioxane, a synthetic organic compound used widely as a solvent. These technologies have been effective in mineralizing 1,4-dioxane, demonstrating the compound's potential in addressing environmental pollution (Vescovi, Coleman, & Amal, 2010).

Polymerization

The compound is used in the polymerization processes to create high molecular weight poly(trimethylene carbonate). Its utility in ring-opening polymerization to create various polymers with potential applications in multiple domains, including materials science, is notable (Albertson & Sjöling, 1992).

Safety and Hazards

Users should avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is also important to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The development of degradable polymers from easily accessible chemicals like 4-Methyl-1,3-dioxan-2-one is greatly desirable . The obtained PMDO can completely depolymerize to recover MDO monomer by simple thermolysis, thus establishing a close-loop life cycle .

Mechanism of Action

Target of Action

This compound is a type of cyclic carbonate and is primarily used in chemical reactions as a reagent .

Mode of Action

The mode of action of 4-Methyl-1,3-dioxan-2-one is primarily through its involvement in various chemical reactions. It can undergo conformational transformations , which may influence its interaction with other compounds in a reaction mixture.

Biochemical Pathways

It’s known that this compound can participate in various chemical reactions, potentially influencing multiple biochemical pathways .

Pharmacokinetics

As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s involved in .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As a reagent, it could contribute to the synthesis of various compounds .

properties

IUPAC Name

4-methyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQEUFSGODEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458233
Record name 1,3-dioxan-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17361-58-9
Record name 1,3-dioxan-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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